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molecular formula C9H13IN2O2 B8307572 3-(4-Iodopyrazol-1-yl)-2,2-dimethylpropionic acid methyl ester

3-(4-Iodopyrazol-1-yl)-2,2-dimethylpropionic acid methyl ester

Cat. No. B8307572
M. Wt: 308.12 g/mol
InChI Key: BUAYLIRNKWPLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133224B2

Procedure details

A solution of 4-iodo-1H-pyrazole (194 mg, 1 mmol), 3-hydroxy-2,2-dimethylpropionic acid methyl ester (200 mg, 1.5 mmol) and triphenylphosphine (393 mg, 1.5 mmol) in THF (5 mL) was treated with DIAD (0.3 mL, 1.5 mmol) at room temperature. After 2 h, the reaction mixture was concentrated and the crude residue was purified by column chromatography (SiO2, 10% ethyl acetate/hexanes) to give 249 mg (81%) of desired product as an oil. 1H NMR (500 MHz, CDCl3) δ 7.59 (s, 1H), 7.46 (s, 1H), 3.69 (s, 2H), 3.55 (s, 3H), 1.18 (s, 6H).
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
393 mg
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH3:7][O:8][C:9](=[O:15])[C:10]([CH3:14])([CH3:13])[CH2:11]O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[CH3:7][O:8][C:9](=[O:15])[C:10]([CH3:14])([CH3:13])[CH2:11][N:4]1[CH:3]=[C:2]([I:1])[CH:6]=[N:5]1

Inputs

Step One
Name
Quantity
194 mg
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
200 mg
Type
reactant
Smiles
COC(C(CO)(C)C)=O
Name
Quantity
393 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.3 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by column chromatography (SiO2, 10% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(CN1N=CC(=C1)I)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 249 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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